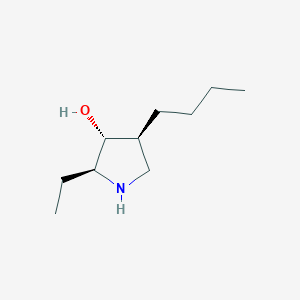
(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol is a chiral compound with a specific stereochemistry It belongs to the class of pyrrolidines, which are five-membered nitrogen-containing heterocycles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol can be achieved through several methods. One common approach involves the stereoselective reduction of a suitable precursor, such as a pyrrolidinone derivative. The reduction can be carried out using reagents like sodium borohydride or lithium aluminum hydride under controlled conditions to ensure the desired stereochemistry is obtained.
Industrial Production Methods
For industrial-scale production, biocatalytic methods can be employed. For instance, the use of engineered strains of Escherichia coli expressing specific enzymes can facilitate the production of this compound with high yield and purity. This approach is advantageous due to its environmental friendliness and scalability .
Chemical Reactions Analysis
Types of Reactions
(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield saturated derivatives.
Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated pyrrolidine derivatives.
Substitution: Alkyl-substituted pyrrolidines.
Scientific Research Applications
(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in the study of enzyme-substrate interactions due to its specific stereochemistry.
Mechanism of Action
The mechanism of action of (2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol involves its interaction with specific molecular targets. For instance, in medicinal applications, it may act on neurotransmitter receptors or enzymes involved in metabolic pathways. The stereochemistry of the compound plays a crucial role in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
- (2S,3R,4S)-4-hydroxyisoleucine
- (2S,3R,4S)-chromene-3-carboxamide
- Quercetin 3-D-galactoside
Uniqueness
(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties.
Properties
CAS No. |
921202-83-7 |
|---|---|
Molecular Formula |
C10H21NO |
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(2S,3R,4S)-4-butyl-2-ethylpyrrolidin-3-ol |
InChI |
InChI=1S/C10H21NO/c1-3-5-6-8-7-11-9(4-2)10(8)12/h8-12H,3-7H2,1-2H3/t8-,9-,10+/m0/s1 |
InChI Key |
UHDVFFOHUZMHSJ-LPEHRKFASA-N |
Isomeric SMILES |
CCCC[C@H]1CN[C@H]([C@@H]1O)CC |
Canonical SMILES |
CCCCC1CNC(C1O)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


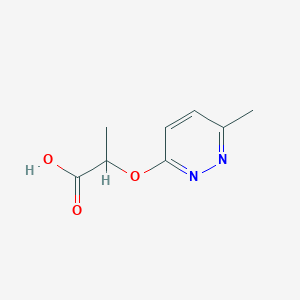

![Ethanone, 1-(6-bromo-4-methoxy-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B12628906.png)
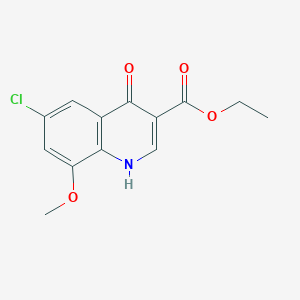
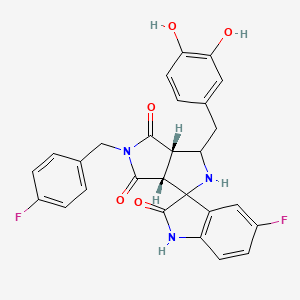
![3-Chloro-5-{2-chloro-5-[(trimethylsilyl)ethynyl]phenoxy}benzonitrile](/img/structure/B12628927.png)

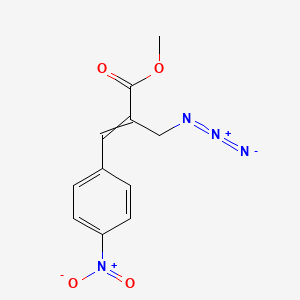
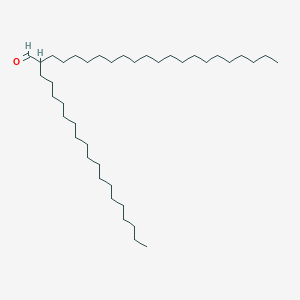
![tert-butyl N-[(3R,6S)-6-(2,3-difluorophenyl)-2-oxoazepan-3-yl]-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate](/img/structure/B12628949.png)
![2-({2-[(6-methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxylic acid](/img/structure/B12628952.png)
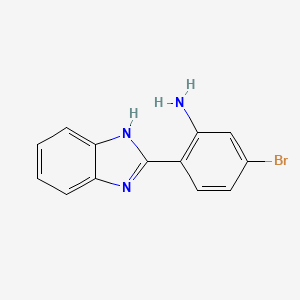
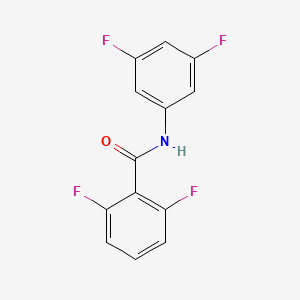
![N-(3-((4-fluorobenzyl)amino)quinoxalin-2-yl)benzo[c][1,2,5]thiadiazole-4-sulfonamide](/img/structure/B12628969.png)
